molecular formula C21H18ClNO5 B2717897 methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate CAS No. 1005085-90-4

methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate

Cat. No.: B2717897
CAS No.: 1005085-90-4
M. Wt: 399.83
InChI Key: AALQLXOJVZHYOM-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole core

Scientific Research Applications

Methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. For example, some pyrrole derivatives have shown neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards of a compound depend on its structure and biological activity. Some pyrrole derivatives are known to have biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

Due to the diversity of pyrrole derivatives in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This compound, being a pyrrole derivative, could also be a subject of future research in this direction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent can yield the desired pyrrole derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Manganese dioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or ketones, while reduction can produce corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[3,4-c]pyrrole derivatives and related heterocyclic systems such as:

Uniqueness

Methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and chlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxo-3a,5,6,6a-tetrahydrofuro[3,4-c]pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-27-20(26)21(11-12-5-3-2-4-6-12)16-15(18(24)28-19(16)25)17(23-21)13-7-9-14(22)10-8-13/h2-10,15-17,23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALQLXOJVZHYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(N1)C3=CC=C(C=C3)Cl)C(=O)OC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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